ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
This compound features a hybrid heterocyclic scaffold combining a pyrrole and thiazole ring. Key structural attributes include:
- Pyrrole ring substitutions:
- 3-Chlorophenyl group at position 2.
- 4-Ethoxy-2-methylbenzoyl moiety at position 3.
- Hydroxy and oxo groups at positions 4 and 5, respectively.
- Thiazole ring substitutions:
- Methyl group at position 4.
- Ethyl carboxylate at position 5.
The 3-chlorophenyl group enhances lipophilicity, while the 4-ethoxy-2-methylbenzoyl moiety contributes steric bulk and electronic effects.
Properties
Molecular Formula |
C27H25ClN2O6S |
|---|---|
Molecular Weight |
541.0 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(3-chlorophenyl)-3-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C27H25ClN2O6S/c1-5-35-18-10-11-19(14(3)12-18)22(31)20-21(16-8-7-9-17(28)13-16)30(25(33)23(20)32)27-29-15(4)24(37-27)26(34)36-6-2/h7-13,21,31H,5-6H2,1-4H3/b22-20+ |
InChI Key |
REAJEUDREWWUEJ-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=CC=C4)Cl)O)C |
Origin of Product |
United States |
Biological Activity
Ethyl 2-[2-(3-chlorophenyl)-3-(4-ethoxy-2-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available literature and research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 570.03 g/mol. The structural complexity includes thiazole and pyrrole moieties, which are often associated with various biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and pyrrole structures exhibit significant antitumor properties. For instance, derivatives of thiazoles have been shown to inhibit tumor growth in various cancer cell lines. The specific compound under review has been linked to the modulation of key signaling pathways involved in cancer progression.
Table 1: Summary of Antitumor Activities
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 2-[...] | HeLa | 0.55 | Inhibition of cell proliferation |
| Ethyl 2-[...] | HCT116 | 0.87 | Induction of apoptosis |
| Ethyl 2-[...] | A375 | 1.46 | Inhibition of VEGFR-2 kinase |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.
Table 2: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 8 µg/mL |
Neuroprotective Effects
Research indicates that derivatives similar to ethyl 2-[...] exhibit neuroprotective effects by modulating oxidative stress and inflammatory pathways in neuronal cells. This activity suggests potential applications in treating neurodegenerative diseases.
Case Studies
- Study on Antitumor Activity : A recent study evaluated the efficacy of ethyl 2-[...] in inhibiting the growth of human colorectal carcinoma cells (SW620). The compound showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 0.55 µM, indicating potent antitumor effects.
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties against a panel of bacterial and fungal strains. The compound exhibited significant activity, particularly against Gram-positive bacteria, highlighting its potential as a therapeutic agent in infectious diseases.
Comparison with Similar Compounds
Substituent Variations in Key Positions
The following table summarizes structural differences between the target compound and analogs from the literature:
Key Observations
Pyridin-3-yl (Analog 3) introduces a basic nitrogen atom, which may enhance solubility via protonation or participate in hydrogen bonding .
Benzoyl Group Variations: 4-Ethoxy-2-methylbenzoyl (target) vs. 4-ethoxy-3-methylbenzoyl (Analog 1): The positional isomerism of the methyl group affects steric hindrance and electron distribution.
Core Heterocycle Changes: Analog 4 replaces the pyrrole with a pyrazole ring, altering the hydrogen-bonding capacity and aromaticity. Pyrazole derivatives are known for diverse biological activities, including kinase inhibition .
Implications of Structural Differences
Physicochemical Properties
Lipophilicity (logP) :
Solubility :
- The pyridine ring in Analog 3 may improve water solubility under acidic conditions due to protonation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
